molecular formula C13H18F2N2 B1464685 (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine CAS No. 1281747-70-3

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B1464685
CAS No.: 1281747-70-3
M. Wt: 240.29 g/mol
InChI Key: BVBJXHJKSYQWDG-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C13H18F2N2 It is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential use in treating neurological disorders and other medical conditions. Its unique structure allows it to interact with specific receptors in the body .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

  • (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine
  • (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanamine

Uniqueness: (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the benzyl group. This fluorination can significantly alter the compound’s chemical properties, such as its reactivity and interaction with biological targets, compared to its non-fluorinated or differently substituted analogs .

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBJXHJKSYQWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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